molecular formula C18H22N6O B13645130 5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

Katalognummer: B13645130
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MYWZRGQQWJZCHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that includes a furo[2,3-c]naphthyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[2,3-c]naphthyridine core, followed by the introduction of the amino, ethyl, and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furo[2,3-c]naphthyridine derivatives with different substituents. Examples include:

  • 5,6-diamino-2-methyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile
  • 5,6-diamino-2-ethyl-8-(morpholin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile

Uniqueness

The uniqueness of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H22N6O

Molekulargewicht

338.4 g/mol

IUPAC-Name

5,6-diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C18H22N6O/c1-2-10-8-11-13-12(9-19)17(24-6-4-3-5-7-24)22-15(20)14(13)16(21)23-18(11)25-10/h10H,2-8H2,1H3,(H2,20,22)(H2,21,23)

InChI-Schlüssel

MYWZRGQQWJZCHQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC2=C3C(=C(N=C(C3=C(N=C2O1)N)N)N4CCCCC4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.